3,6-Bis(dimethylamino)-10-nonylacridinium

Mitochondrial biology Cardiolipin quantification Fluorescent probe selectivity

Mitochondrial mass quantification under oxidative stress often yields artifacts with common probes like MitoTracker Green. 3,6-Bis(dimethylamino)-10-nonylacridinium (NAO) is the validated solution: • Membrane potential-independent cardiolipin binding (Ka=0.002mM) ensures accuracy regardless of bioenergetic state • Unaffected by ROS/nitrosative stress-eliminates false positives common with potentiometric dyes • Retained in live-cell mitochondria for up to 10 days, enabling longitudinal tracking

Molecular Formula C26H38N3+
Molecular Weight 392.6 g/mol
CAS No. 78125-98-1
Cat. No. B1200200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Bis(dimethylamino)-10-nonylacridinium
CAS78125-98-1
SynonymsN(10)-nonylacridine orange
nonylacridine orange
nonylacridine orange cation
nonylacridine orange ion
Molecular FormulaC26H38N3+
Molecular Weight392.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C
InChIInChI=1S/C26H38N3/c1-6-7-8-9-10-11-12-17-29-25-19-23(27(2)3)15-13-21(25)18-22-14-16-24(28(4)5)20-26(22)29/h13-16,18-20H,6-12,17H2,1-5H3/q+1
InChIKeyCHKMESCAQLVOQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NAO: Mitochondrial Probe and Chemiluminescent Label


3,6-Bis(dimethylamino)-10-nonylacridinium, commonly supplied as the bromide salt (CAS 75168-11-5, also known as 10-N-nonyl acridine orange or NAO), is a cationic acridine derivative classified as a mitochondrial-targeting fluorescent probe [1]. Its structure features a hydrophobic nonyl chain at the N-10 position, which confers high lipophilicity (estimated Log Kow = 8.15) and enables selective accumulation in the inner mitochondrial membrane via interaction with cardiolipin . Unlike many other mitochondrial dyes, NAO exhibits membrane potential-independent staining, making it a critical tool for accurate mitochondrial mass quantification under varying bioenergetic states .

1 Membrane potential-independent mitochondrial staining for bioenergetic studies
2 Cardiolipin-selective inner membrane targeting via hydrophobic nonyl chain
3 Oxidative stress-resistant mitochondrial mass quantification by flow cytometry

Why Acridine Orange Derivatives Cannot Replace NAO


Substituting 3,6-Bis(dimethylamino)-10-nonylacridinium with other acridine orange derivatives (e.g., 10-methyl-, 10-hexyl-, or 10-hexadecyl-acridine orange) or alternative mitochondrial dyes (e.g., MitoTracker Green, Rhodamine 123) compromises assay specificity and quantitative accuracy [1]. Systematic studies reveal that alkyl chain length at the N-10 position profoundly dictates cardiolipin affinity, mitochondrial targeting efficiency, and cellular toxicity [2]. The nonyl group confers a unique balance of lipophilicity and steric fit that is not replicated by shorter (methyl) or longer (hexadecyl) chains; the hexyl analogue, while more potent, exhibits different pharmacokinetics and is not commercially standardized [3]. Furthermore, common alternative probes like MitoTracker Green produce false-positive signals under oxidative stress conditions where NAO remains accurate [4]. Generic acridine orange lacks the N-10 alkyl substitution entirely, resulting in non-specific nuclear and lysosomal staining rather than mitochondrial localization.

Attribute
NAO (Target)
Substitute Concern
Alkyl chain
Nonyl (C9) chain optimized for cardiolipin affinity and steric fit
Methyl or hexadecyl analogs may shift targeting specificity; hexyl analog not commercially standardized
Oxidative stress accuracy
Fluorescence uncorrelated with ROS and nitrosative stress
MitoTracker Green may produce stress-dependent artifacts, inflating mass readings
Subcellular localization
Inner mitochondrial membrane via cardiolipin interaction
Generic acridine orange lacks N-10 substitution, yielding non-specific nuclear and lysosomal staining

Quantitative Evidence for NAO


Cardiolipin Binding Selectivity

The bromide salt of 3,6-Bis(dimethylamino)-10-nonylacridinium (NAO) exhibits extraordinarily high binding selectivity for cardiolipin (CL) compared to other anionic phospholipids. In liposome-based competition assays, NAO binds to cardiolipin-containing liposomes with an association constant (Ka) of 0.002 mM, whereas its affinity for phosphatidylserine- and phosphatidylinositol-containing liposomes is dramatically lower, with Ka values of 7,000 mM each . This represents a 3.5×10⁶-fold selectivity for cardiolipin over other negatively charged membrane lipids, a level of discrimination unmatched by generic acridine orange or other N-alkyl acridine orange analogues such as the 10-hexyl derivative (HAO), which shows reduced selectivity in parallel assays [1].

Cardiolipin binding selectivity
Head-to-head
Ka = 0.002 mM for cardiolipin vs. 7,000 mM for phosphatidylserine and phosphatidylinositol — a 3.5×106-fold selectivity
Supports cardiolipin-specific mitochondrial mass interpretation
Liposome model; fluorescence titration data
Mitochondrial biology Cardiolipin quantification Fluorescent probe selectivity

Mitochondrial Mass Assay Under Oxidative Stress

In a head-to-head flow cytometry study comparing mitochondrial mass probes in human peripheral blood lymphocytes (PBL) under oxidative stress conditions, 10-N-nonyl acridine orange (NAO) demonstrated superior performance over MitoTracker Green (MTG) [1]. While both dyes were confirmed to accumulate in mitochondria independently of transmembrane potential (ΔΨm), MTG exhibited significant correlation with cytosolic and mitochondrial reactive oxygen species (ROS) production and nitrosative stress markers, leading to artificially inflated mitochondrial mass readings [2]. NAO fluorescence remained unaffected by these stress-induced artifacts, providing a more reliable quantitative assessment of mitochondrial mass specifically under conditions of elevated oxidative burden [3].

NAO vs. MitoTracker Green
Head-to-head
NAO fluorescence showed no significant correlation with ROS or nitrosative stress markers; MTG signal was significantly correlated with both
Supports oxidative stress-resistant mitochondrial mass quantification
Human PBLs; rotenone and NOC-18 stress; flow cytometry
Flow cytometry Mitochondrial mass Oxidative stress Assay validation

Standardized Spectroscopic Specifications

3,6-Bis(dimethylamino)-10-nonylacridinium bromide is commercially available with well-characterized, vendor-verified spectral properties that enable cross-laboratory assay standardization . In methanol, the compound exhibits an absorption maximum at 491-497 nm with a molar extinction coefficient (ε) of 76,000-88,000 M⁻¹cm⁻¹, and fluorescence emission maximum at 515-523 nm . Alternative sources report ε = 63,000 M⁻¹cm⁻¹ with λEx/λEm = 495/522 nm . In contrast, less common N-alkyl acridine orange analogues (e.g., 10-hexyl-, 10-hexadecyl-acridine orange) lack commercial-grade purity specifications and validated spectral data, introducing variability in quantitative fluorescence applications [1].

Spectroscopic specifications
Cross-study comparable
λEx/λEm = 491–497 nm / 515–523 nm; ε = 76,000–88,000 M−1cm−1 in methanol
Enables cross-laboratory assay standardization and calibration
Vendor-verified; alternative source reports ε = 63,000
Fluorescence spectroscopy Quantitative microscopy Assay standardization

Cardiolipin Targeting Specificity

In liposome-based binding studies, 10-N-nonyl acridine orange (NAO) demonstrated 30-fold higher affinity for cardiolipin (CL) than for other negatively charged phospholipids, including phosphatidylserine and phosphatidylinositol, and virtually no interaction with zwitterionic phospholipids such as phosphatidylcholine and phosphatidylethanolamine [1]. This high-affinity, specific binding is attributed to the combined electrostatic interaction of the quaternary ammonium group with CL phosphate residues and the hydrophobic insertion of the nonyl chain into the lipid bilayer [2]. In contrast, acridine orange lacking the N-10 nonyl substitution exhibits broad, non-specific binding to nucleic acids and anionic membranes, precluding its use as a selective mitochondrial probe.

Cardiolipin targeting specificity
Class-level
30-fold higher affinity for cardiolipin vs. phosphatidylserine and phosphatidylinositol; no detectable binding to zwitterionic phospholipids
Supports cardiolipin-selective probe interpretation
Liposome fluorescence polarization; class-level inference
Mitochondrial imaging Cardiolipin binding Fluorescent probe specificity

NAO Application Scenarios


Mitochondrial Mass Flow Cytometry in Oxidative Stress

In research settings investigating oxidative stress-related pathologies (e.g., neurodegenerative diseases, ischemia-reperfusion injury, cancer therapy-induced mitochondrial dysfunction), 3,6-Bis(dimethylamino)-10-nonylacridinium bromide (NAO) is the preferred probe for accurate mitochondrial mass quantification by flow cytometry . As demonstrated by Doherty et al., NAO fluorescence remains uncorrelated with ROS and nitrosative stress markers, unlike MitoTracker Green, which produces stress-dependent artifacts [6]. This ensures that observed changes in fluorescence reflect genuine alterations in mitochondrial content rather than oxidative stress confounders. Procurement of NAO over MTG is justified when experimental protocols involve rotenone, NOC-18, or other oxidative/nitrosative stressors.

Cardiolipin-Based Cardioprotective Screening

The extraordinary binding selectivity of NAO for cardiolipin (Ka = 0.002 mM vs. 7,000 mM for competing phospholipids) makes it an ideal probe for high-throughput screening campaigns aimed at identifying compounds that preserve or restore mitochondrial cardiolipin content [6]. In ischemia-reperfusion models, cardiolipin peroxidation and loss are early markers of mitochondrial damage; NAO has been validated to quantify CL content and to monitor cytochrome c release inhibition by cardioprotective agents . The compound's membrane potential-independent binding ensures that fluorescence readouts are not confounded by drug-induced changes in mitochondrial membrane potential, a common pitfall with potentiometric dyes like JC-1 or Rhodamine 123.

Long-Term Mitochondrial Live-Cell Imaging

For time-lapse fluorescence microscopy studies requiring extended observation of mitochondrial morphology, fission/fusion events, and intracellular trafficking, 3,6-Bis(dimethylamino)-10-nonylacridinium offers distinct advantages over alternative mitochondrial dyes . The compound exhibits robust retention in mitochondria of live HeLa cells for up to 10 days, enabling longitudinal tracking of mitochondrial populations during isolation procedures and after cell fusion events [6]. Its well-characterized spectral properties (λEx/λEm = 495/522 nm; ε = 63,000-88,000 M⁻¹cm⁻¹) facilitate multiplexing with other fluorophores in multi-parametric imaging assays.

Standardized Chemiluminescent IVD Assays

Acridinium esters, including N-substituted derivatives like 3,6-Bis(dimethylamino)-10-nonylacridinium, serve as high-sensitivity chemiluminescent labels in automated immunoassay platforms for clinical diagnostics . The defined structural features—specifically the N-10 nonyl group—contribute to optimal solubility in assay buffers, reproducible light emission kinetics, and compatibility with magnetic particle-based separation systems [6]. When developing or validating chemiluminescence immunoassays (CLIA) for biomarkers such as growth hormone or urinary albumin, procurement of a structurally defined acridinium label with established spectral and stability data is essential for regulatory compliance and inter-laboratory assay transfer .

Application
Selection Property
Validation Focus
Mitochondrial mass flow cytometry under oxidative stress
ROS-uncorrelated fluorescence signal
Signal independence from oxidative and nitrosative stress markers
Cardiolipin-based cardioprotective screening
Cardiolipin binding selectivity
Membrane potential-independent readout; cytochrome c release monitoring
Long-term mitochondrial live-cell imaging
Sustained mitochondrial retention
Multi-day retention and spectral multiplexing compatibility
Chemiluminescent label research
Structural definition and buffer solubility
Light emission kinetics and method-transfer documentation review

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